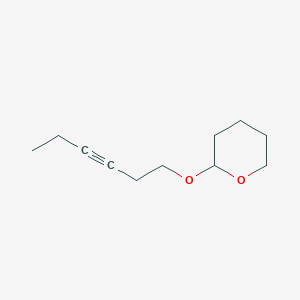
2-(3-Hexynyloxy)tetrahydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hexynyloxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C10H16O2. It is characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) and a hex-3-yn-1-yl group attached via an ether linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hexynyloxy)tetrahydro-2H-pyran typically involves the reaction of hex-3-yn-1-ol with oxirane (ethylene oxide) under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of hex-3-yn-1-ol attacks the oxirane ring, leading to the formation of the desired ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as potassium hydroxide, can further enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
2-(3-Hexynyloxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond in the hex-3-yn-1-yl group to a double or single bond.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives with increased functionality.
Reduction: Alkenes or alkanes, depending on the extent of reduction.
Substitution: Various ether derivatives with different substituents.
科学研究应用
2-(3-Hexynyloxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Hexynyloxy)tetrahydro-2H-pyran involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the triple bond in the hex-3-yn-1-yl group can also influence its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
- 2-[(Hex-3-yn-1-yl)oxy]ethane
- 2-[(Hex-3-yn-1-yl)oxy]propane
- 2-[(Hex-3-yn-1-yl)oxy]butane
Uniqueness
2-(3-Hexynyloxy)tetrahydro-2H-pyran is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties compared to its analogs with different alkane chains. The combination of the oxane ring and the hex-3-yn-1-yl group provides a versatile platform for various chemical transformations and applications.
属性
CAS 编号 |
70482-82-5 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC 名称 |
2-hex-3-ynoxyoxane |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h11H,2,5-10H2,1H3 |
InChI 键 |
ABCDROODWUDVQG-UHFFFAOYSA-N |
SMILES |
CCC#CCCOC1CCCCO1 |
规范 SMILES |
CCC#CCCOC1CCCCO1 |
同义词 |
2-(3-Hexyn-1-yloxy)tetrahydro-2H-pyran |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



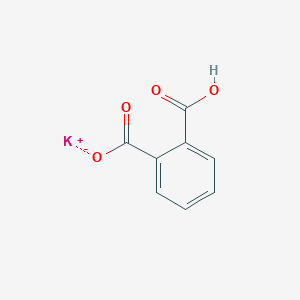
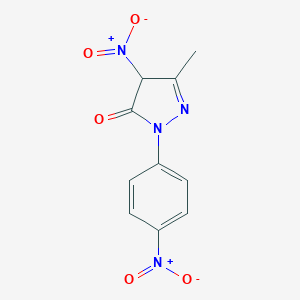
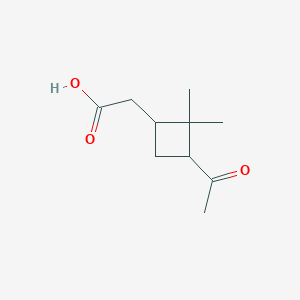
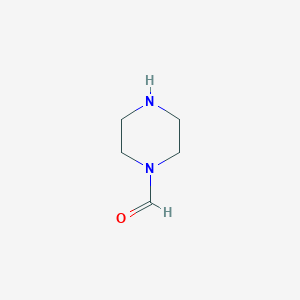
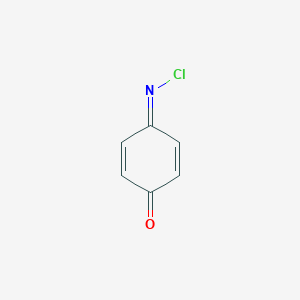

![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147450.png)

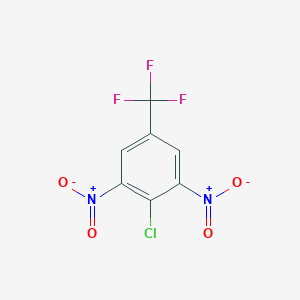
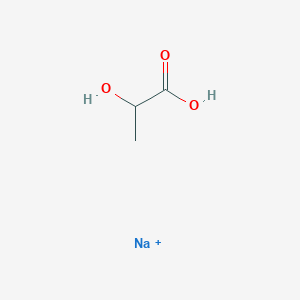
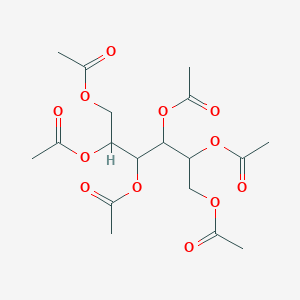
![tert-butyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147464.png)

